3-Acetamidophthalic Anhydride

描述

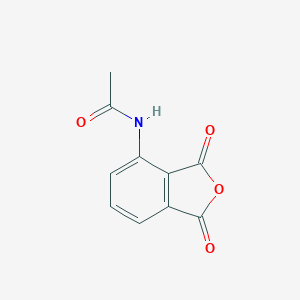

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(1,3-dioxo-2-benzofuran-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUAJOABXCGLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978816 | |

| Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-53-3 | |

| Record name | 6296-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6296-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetamidophthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetamidophthalic Anhydride

Conventional Synthesis Routes

Conventional methods for synthesizing 3-acetamidophthalic anhydride (B1165640) are well-established and typically involve a two-step process from 3-nitrophthalic acid or a one-step process from 3-aminophthalic acid.

A common and widely practiced route for the synthesis of 3-acetamidophthalic anhydride begins with 3-nitrophthalic acid. This process involves the reduction of the nitro group, followed by cyclization with acetic anhydride.

The initial step in this synthetic pathway is the reduction of 3-nitrophthalic acid to 3-aminophthalic acid. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a prevalent method for this reduction. For instance, 3-nitrophthalic acid can be reduced to 3-aminophthalic acid using a 5% palladium on charcoal (Pd/C) catalyst in glacial acetic acid at room temperature and atmospheric pressure. jst.go.jp Another approach involves the use of a palladium-based catalyst with hydrogen pressure between 0.7–0.9 MPa at a temperature of 55–65°C, resulting in a 94% yield. Platinum-based systems, such as platinum dioxide (PtO₂) in an ethanol-dimethyl sulfoxide (B87167) mixture, have also been shown to enhance reaction rates.

Chemical reduction methods are also employed. One such method uses hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon. patsnap.comgoogle.com The reaction is typically carried out by dissolving 3-nitrophthalic acid in a sodium hydroxide (B78521) solution, adding the catalyst, and then slowly adding hydrazine hydrate at an elevated temperature. google.com For example, a process involving the addition of 3-nitrophthalic acid to a sodium hydroxide solution, followed by the addition of ferric chloride hexahydrate and activated carbon as catalysts, and subsequent dropwise addition of hydrazine hydrate at 90-100°C has been described. patsnap.comgoogle.com After the reaction, the product is isolated by acidification with concentrated hydrochloric acid to a pH of 1. google.com

Another reported chemical reduction method involves the use of iron powder in dilute hydrochloric acid. google.com However, this method is noted to have challenges, including complex operation and lower conversion rates. google.com Similarly, reduction with stannous chloride in concentrated hydrochloric acid has been reported but is associated with harsh reaction conditions and significant equipment corrosion. google.com

Table 1: Comparison of Reduction Methods for 3-Nitrophthalic Acid

| Reducing Agent/Catalyst | Solvent/Conditions | Yield | Reference |

| 5% Pd/C, H₂ | Glacial Acetic Acid, Room Temp, Atm. Pressure | - | jst.go.jp |

| Pd/C, H₂ | Aqueous NaOH, 55-65°C, 0.7-0.9 MPa | 94% | patsnap.com |

| Hydrazine Hydrate, FeCl₃/C | Aqueous NaOH, 95°C to reflux | 93-95% | patsnap.com |

| Iron Powder | Dilute Hydrochloric Acid | Lower | google.com |

| Stannous Chloride | Concentrated Hydrochloric Acid | - | google.com |

Once 3-aminophthalic acid is obtained, the subsequent step involves cyclization with acetic anhydride to form this compound. This reaction is typically achieved by heating 3-aminophthalic acid in acetic anhydride. jst.go.jpgoogle.com The reaction mixture is heated to reflux, and upon completion, the product is isolated by cooling, which often leads to precipitation of the solid product. google.comgoogleapis.comgoogle.com For instance, a procedure describes heating a stirred solution of 3-aminophthalic acid hydrochloride in acetic anhydride to 110°C and maintaining it for 2 hours. googleapis.com After cooling to 5°C, the product is filtered, washed, and dried. googleapis.com In another example, 3-aminophthalic acid is refluxed with acetic anhydride for 4 hours to yield this compound. google.com

A more direct route to this compound starts from commercially available 3-aminophthalic acid. This method involves a one-step acylation and cyclization with acetic anhydride.

The reaction between 3-aminophthalic acid and acetic anhydride is typically carried out by heating the mixture. The temperature and reaction time are key parameters for optimization. A patent describes adding 3-aminophthalic acid to acetic anhydride and heating the mixture with stirring to 120°C until the system becomes a clear solution. google.com The reaction is then held at this temperature to ensure completion before cooling to induce crystallization. google.com Another process involves refluxing the reactants for 3 hours. googleapis.comgoogle.com The ratio of 3-aminophthalic acid to acetic anhydride can also be varied, with a mass to volume ratio ranging from 1:1 to 1:100 g/mL being reported. google.com The reaction can be performed at temperatures ranging from 90°C to 140°C, with temperatures between 130°C and 140°C being particularly effective. google.comgoogleapis.com

While the reaction between 3-aminophthalic acid and acetic anhydride often proceeds without a catalyst, catalytic approaches can be employed to enhance the reaction rate and selectivity of acylation reactions in general. Although specific catalytic approaches for this particular reaction are not extensively detailed in the provided context, the principles of catalytic acylation are relevant. Acid or base catalysts are often used to facilitate acylation reactions. In the context of related syntheses, acetic acid is sometimes used as a solvent, which can also act as a catalyst. googleapis.comgoogle.com The use of a catalytic amount of a strong acid could potentially accelerate the acylation of the amino group and the subsequent cyclization to the anhydride.

Alternative Precursors and Reaction Pathways

While the classical synthesis of this compound often starts from 3-aminophthalic acid, researchers have explored alternative starting materials and reaction sequences to improve efficiency and circumvent challenges associated with traditional methods.

Acylation of Phthalimide (B116566) with Acetic Anhydride to Form 4-(Acetylamino)phthalic Anhydride Analogs

One notable alternative approach involves the acylation of phthalimide with acetic anhydride, which leads to the formation of 4-(acetylamino)phthalic anhydride analogs. This reaction is typically carried out by heating phthalimide and acetic anhydride under reflux, at temperatures ranging from 140 to 180 °C. The core of this transformation is a nucleophilic attack by the nitrogen atom of the phthalimide on a carbonyl carbon of acetic anhydride. This results in the introduction of an acetylamino group. The acetic acid generated as a byproduct is often removed to drive the reaction towards completion. Yields for this acylation reaction can be quite high, often falling within the 70% to 90% range, contingent on the specific reaction conditions and purification techniques employed.

Advanced and Green Synthesis Approaches

In recent years, a significant push towards more environmentally friendly and efficient chemical processes has led to the development of advanced and "green" synthesis strategies for this compound.

Catalyst Development for Enhanced Efficiency and Selectivity

A key area of innovation lies in the development of novel catalyst systems. For the synthesis of 3-aminophthalic acid, a precursor to this compound, catalysts such as iron(III) chloride hexahydrate, stannous chloride, or iron powder have been utilized. google.com These catalysts are often supported on materials like activated carbon, aluminum oxide, or colloidal silica (B1680970). google.com The use of these catalysts offers a simpler and less hazardous process compared to methods like palladium on carbon (Pd/C) hydrogenation, which requires high pressure and specialized equipment. google.com For instance, a patented method describes the preparation of 3-aminophthalic acid from 3-nitrophthalic acid using a catalyst system of ferric chloride on activated carbon with hydrazine hydrate as the reducing agent. google.comgoogle.com This approach is highlighted as being suitable for large-scale industrial production due to its simplicity and reduced environmental impact. google.com

Another improved process avoids the use of acetic anhydride altogether by employing acetyl chloride in the presence of triethanolamine (B1662121) as a catalyst in dichloromethane (B109758) at a low temperature of 0 to 5 °C. asianpubs.org This method is presented as a more cost-effective and less hazardous alternative. asianpubs.org

Solvent-Free and Environmentally Benign Protocols

The pursuit of greener synthesis has also led to the exploration of solvent-free or environmentally benign reaction conditions. While many procedures still utilize solvents like acetic acid or dichloromethane, the reaction of 3-aminophthalic acid with acetic anhydride can often be performed neat, using acetic anhydride itself as the solvent. google.com This minimizes the use of additional organic solvents, thereby reducing waste and environmental impact.

The development of processes that avoid harsh reagents is another important aspect. For example, the use of triethanolamine as a catalyst instead of strong acids or bases represents a move towards milder and safer reaction conditions. asianpubs.org

Flow Chemistry Applications in this compound Production

Flow chemistry is emerging as a powerful tool for the continuous and efficient production of chemicals. While specific applications directly to this compound synthesis are not extensively detailed in the provided search results, the principles of flow chemistry are highly relevant. Flow reactors offer enhanced mass and heat transfer, leading to better control over reaction parameters, increased safety, and often higher yields and purity. amt.uk The application of flow chemistry to related processes, such as nitrations and hydrogenations, demonstrates its potential for optimizing the synthesis of precursors to this compound. amt.uk The ability to perform reactions in a continuous manner also aligns with the goals of green chemistry by minimizing waste and energy consumption. amt.uk

Reactivity and Reaction Mechanisms of 3 Acetamidophthalic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 3-Acetamidophthalic anhydride (B1165640) is centered on nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. Like other carboxylic acid anhydrides, it readily reacts with various nucleophiles. The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the elimination of a carboxylate as a leaving group. libretexts.org

Reactions with Amines to form Amides and Phthalimides

The reaction of 3-Acetamidophthalic anhydride with primary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted phthalimides. This transformation proceeds via a two-step mechanism. jetir.org

Nucleophilic Attack and Ring-Opening: The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial step results in the opening of the anhydride ring to form a 3-acetamido-phthalamic acid derivative, which is an intermediate containing both an amide and a carboxylic acid functional group. jetir.org

Cyclization (Dehydration): Upon heating, the intermediate phthalamic acid undergoes an intramolecular condensation reaction. The carboxylic acid and amide groups react, eliminating a molecule of water to form a stable five-membered imide ring. jetir.orgyoutube.com This cyclization yields the final N-substituted 3-acetamidophthalimide product. jetir.org

The reaction with ammonia follows a similar path to yield the parent 3-acetamidophthalimide. chemguide.co.uklibretexts.org

| Reactant 1 | Reactant 2 (Primary Amine) | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | R-NH₂ | N-substituted 3-acetamido-phthalamic acid | N-substituted 3-acetamidophthalimide |

Reactions with Alcohols to form Esters

When this compound is treated with an alcohol, it undergoes a nucleophilic acyl substitution reaction known as alcoholysis. libretexts.org This reaction results in the opening of the anhydride ring to form a monoester derivative. asianpubs.org The alcohol's oxygen atom attacks a carbonyl carbon, and subsequent proton transfer steps lead to the formation of a product that contains both an ester group and a carboxylic acid group. libretexts.orgyoutube.com

The reaction is often facilitated by gentle heating or the presence of a base like pyridine, which neutralizes the carboxylic acid byproduct. libretexts.orgasianpubs.org This prevents the reverse reaction and drives the equilibrium towards the ester product.

| Reactant 1 | Reactant 2 (Alcohol) | Product |

|---|---|---|

| This compound | R-OH | 2-Carboxy-3-acetamidobenzoic acid ester |

Impact of the Acetamido Group on Reactivity

The presence of the acetamido group (-NHCOCH₃) at the 3-position of the phthalic anhydride ring has a significant electronic effect on the molecule's reactivity. The acetamido group is considered electron-withdrawing, which enhances the chemical properties of the anhydride framework. chemblink.com This electron-withdrawing nature increases the electrophilicity of the two carbonyl carbons. chemblink.com Consequently, this compound is more susceptible to nucleophilic attack compared to unsubstituted phthalic anhydride. chemblink.com This heightened reactivity makes it a valuable and efficient building block in organic synthesis. chemblink.com However, studies on other substituted aromatic systems have shown that electron-withdrawing substituents can sometimes decrease the rate of certain reactions, indicating a complex interplay of electronic factors. rsc.orgnih.gov

Ring-Opening Reactions and Derivatization

The fundamental reaction pathway for the derivatization of this compound is through the opening of its cyclic anhydride ring. As detailed in the reactions with amines and alcohols, the initial step is a nucleophilic attack that cleaves the C-O-C bond of the anhydride. This ring-opening is a versatile method for creating a range of bifunctional molecules.

For instance, the reaction with amines yields phthalamic acids, while reaction with alcohols produces ester-carboxylic acids. jetir.orgasianpubs.org These ring-opened products can then be used in further synthetic steps. Another important class of ring-opening reactions is the copolymerization with epoxides, which can lead to the formation of polyesters. researchgate.net This process demonstrates the utility of the anhydride in polymer chemistry. chemblink.com

Cyclization Reactions

Formation of Phthalimide (B116566) Derivatives

The formation of phthalimide derivatives is a prominent example of a cyclization reaction involving this compound. This process is typically the final step in the reaction with primary amines. jetir.org After the initial ring-opening to form the N-substituted 3-acetamido-phthalamic acid intermediate, an intramolecular cyclization occurs. jetir.org

This step is a dehydration reaction, where the carboxylic acid group and the secondary amide group on the same molecule react to eliminate water and form the stable, five-membered imide ring of the phthalimide structure. youtube.com The formation of this imide ring is a key transformation, as phthalimide structures are core components in many biologically active molecules and are used as intermediates in further chemical synthesis. thieme-connect.de

Hydrolytic Pathways and Product Analysis

The hydrolysis of this compound involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of 3-acetamidophthalic acid. This reaction is analogous to the hydrolysis of other cyclic anhydrides, such as phthalic anhydride. The presence of the acetamido group at the 3-position is expected to influence the reactivity of the anhydride ring.

The mechanism of hydrolysis proceeds through a tetrahedral intermediate. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a transient tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the collapse of the intermediate, leading to the cleavage of the carbon-oxygen bond in the anhydride ring. The final product of this hydrolytic pathway is 3-acetamidophthalic acid.

The acetamido group (-NHCOCH₃) at the 3-position is an electron-withdrawing group due to the presence of the carbonyl moiety. This electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbons in the phthalic anhydride ring, making them more susceptible to nucleophilic attack by water. chemblink.com Consequently, the hydrolysis of this compound is anticipated to be a facile process.

Product Analysis:

The primary and expected product of the complete hydrolysis of this compound is 3-acetamidophthalic acid.

| Reactant | Reagent | Product |

| This compound | Water (H₂O) | 3-Acetamidophthalic acid |

This interactive data table summarizes the hydrolytic pathway of this compound.

Exploration of Novel Reaction Pathways

Beyond simple hydrolysis, this compound serves as a versatile precursor in a variety of organic transformations, leading to the synthesis of diverse and complex molecules. Its reactivity is centered around the anhydride functionality, which readily undergoes reactions with various nucleophiles.

One of the prominent novel reaction pathways for this compound is its use in the synthesis of N-substituted phthalimides. For instance, it is a key intermediate in the synthesis of the pharmaceutical agent apremilast (B1683926). biosynth.com The synthesis of 3-acetamidophthalimide is achieved by reacting this compound with an amino donor. This reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by a cyclization-dehydration step to form the imide ring.

Furthermore, this compound is employed in the synthesis of various heterocyclic compounds. The anhydride ring can be opened by a variety of nucleophiles, and the resulting intermediate can be cyclized to form different heterocyclic systems. These reactions highlight the role of this compound as a valuable building block in medicinal and materials chemistry.

The anhydride functionality also allows for its use in polymerization reactions. It can be used to synthesize polyamide resins and other polymers. chemblink.com In these reactions, the anhydride ring opens to form ester or amide linkages, contributing to the polymer backbone and enabling the formation of cross-linked structures. chemblink.com This results in polymers with enhanced mechanical and thermal properties. chemblink.com

The versatility of this compound is also evident in its application in the production of agrochemicals, such as herbicides and pesticides. chemblink.com

Table of Novel Reactions:

| Reactant | Reagent(s) | Product(s) | Application |

| This compound | Amino donor (e.g., Urea) | 3-Acetamidophthalimide | Intermediate for pharmaceuticals |

| This compound | Diamines, Diols | Polyamides, Polyesters | Polymer industry |

| This compound | Various nucleophiles | Heterocyclic compounds | Agrochemicals, Pharmaceuticals |

This interactive data table showcases some of the novel reaction pathways of this compound.

Applications of 3 Acetamidophthalic Anhydride in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The primary application of 3-acetamidophthalic anhydride (B1165640) lies in the pharmaceutical industry, where it serves as a key starting material for synthesizing active pharmaceutical ingredients (APIs). Its utility is most prominently demonstrated in the production of drugs for inflammatory conditions.

3-Acetamidophthalic anhydride is an essential precursor in the synthesis of Apremilast (B1683926), a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis. actizaindustry.comsaitraders.co.in The synthesis involves the condensation of the anhydride with a specific chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine, or a salt thereof, to construct the final drug molecule. ucla.edu This reaction forms the critical isoindoline-1,3-dione heterocyclic core of Apremilast. researchgate.net

The core reaction in Apremilast synthesis is the condensation of this compound with the chiral amine (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)eth-2-ylamine. ucla.edu To facilitate this process and ensure the correct stereochemistry, salts of the chiral amine are often used, such as the N-acetyl-L-leucine salt or the L-pyroglutamate salt. googleapis.comjustia.comgoogle.com The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This is followed by a cyclization and dehydration step, typically under heating, to form the five-membered phthalimide (B116566) ring system characteristic of Apremilast. uni-regensburg.de

The general scheme for this condensation is as follows:

Step 1: Nucleophilic attack of the chiral amine on the anhydride.

Step 2: Ring-opening to form an intermediate amic acid.

Step 3: Intramolecular cyclization with the elimination of a water molecule to form the final imide product (Apremilast).

This condensation is a convergent step, bringing together two key synthetic intermediates to assemble the final complex molecule. researchgate.net

Significant research has been dedicated to optimizing the condensation reaction to improve yield, purity, and industrial scalability. googleapis.com Key parameters that have been investigated include the choice of solvent, reaction temperature, and reaction time.

Initially, the reaction was often carried out in glacial acetic acid at reflux temperatures for extended periods, sometimes exceeding 12-15 hours. google.comuni-regensburg.de However, these prolonged high-temperature conditions could lead to the formation of impurities. google.com Subsequent process improvements have focused on alternative solvent systems to shorten reaction times and improve the purity profile. For instance, using non-carboxylic acid solvents like acetonitrile (B52724) has been shown to yield Apremilast with a purity of at least 98% directly from the reaction mixture. googleapis.com Another patented improvement involves using a specific mixture of methyl isobutyl ketone (MIBK) and acetic acid, which reportedly reduces the reaction time to as little as 30-60 minutes and avoids the formation of certain dimer impurities. google.com

| Solvent System | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Glacial Acetic Acid | 11-15 hours | Traditional solvent | google.comuni-regensburg.de |

| Acetonitrile | ~4 hours | Avoids carboxylic acid solvents, high purity product | googleapis.com |

| MIBK / Acetic Acid Mixture | 30-60 minutes | Drastically reduced reaction time, avoids dimer impurity | google.com |

| Toluene / THF Mixture | Not specified | Used in a Mitsunobu reaction variant to enhance enantiomeric excess | researchgate.net |

This compound is integral to the synthesis of the Apremilast molecule itself, which can subsequently be processed into different solid forms. While the anhydride is not directly involved in the conversion to an amorphous state, its use as a starting material is the first step in producing the API that is then used to create amorphous preparations. The amorphous form of a drug often exhibits enhanced solubility and bioavailability compared to its crystalline forms. googleapis.com Methods to prepare amorphous Apremilast, such as dissolving the crystalline drug in solvents like dimethyl formamide (B127407) and then adding an anti-solvent like water, are performed on the final compound synthesized from this compound. googleapis.comgoogle.com Therefore, the anhydride's role is foundational in providing the molecular entity that is later transformed to achieve desired pharmaceutical properties. googleapis.com

While cyclic anhydrides are used broadly in medicinal chemistry, their specific application in synthesizing new NSAIDs is an area of ongoing research. One strategy involves creating anhydride prodrugs of existing NSAIDs, such as ibuprofen, to prolong their action and mask the free carboxylic acid group, which can cause irritation. nih.govresearchgate.net In these cases, a known NSAID is chemically linked to another molecule via an anhydride bond. However, the direct use of this compound as a core building block for the de novo synthesis of novel NSAID compounds is not extensively documented in the reviewed literature. Its primary documented role remains in the synthesis of other classes of anti-inflammatory agents like Apremilast.

The reactivity of phthalic anhydrides makes them valuable synthons for a wide range of heterocyclic compounds with potential biological activity. nih.gov These anhydrides serve as building blocks for scaffolds used in the synthesis of compounds with applications as antiviral, antitumor, and antimicrobial agents. nih.gov The reaction of this compound with various nucleophiles can lead to the formation of phthalimides and other derivatives. These structures are key components in the design of new therapeutic agents, leveraging the established pharmacological importance of the phthalimide core. researchgate.netnih.gov

Intermediate for Macrolides

While this compound is a recognized intermediate in the synthesis of various pharmaceutically active compounds, its specific role as a precursor for macrolide antibiotics is not extensively documented in scientific literature. medchemexpress.com It is more prominently cited as a key starting material for the synthesis of small molecule drugs such as apremilast, a TNF-α inhibitor, and analogues of thalidomide (B1683933). biosynth.comresearchgate.net The synthesis of these molecules leverages the reactivity of the phthalic anhydride core to construct complex heterocyclic systems. For instance, the preparation of thalidomide and its derivatives often involves the reaction of a phthalic anhydride derivative with a glutamic acid derivative or α-aminoglutarimide. semanticscholar.orgdrugfuture.comresearchgate.net

Building Block for Agrochemicals

The utility of this compound extends to the agrochemical industry, where it serves as a foundational molecule for the development of herbicides and pesticides. chemblink.com

In the creation of new herbicides, this compound provides a versatile scaffold that can be chemically modified to produce compounds with desired herbicidal activity. The introduction of the 3-acetamidophthalic moiety into a larger molecule can be a strategic approach to enhance its efficacy and selectivity against specific weed species. chemblink.com The core structure can be functionalized to interact with biological targets in plants, leading to the disruption of essential processes and ultimately, weed control. While specific commercial herbicides derived directly from this compound are not prominently detailed, its potential lies in the ability to generate novel active ingredients through synthetic modification. chemblink.com

Similarly, in pesticide development, this compound is employed as a building block. The modification of its structure allows for the optimization of pesticidal compounds, potentially enhancing their potency and selectivity towards target pests while aiming for reduced environmental impact. chemblink.com The acetamido group can influence the molecule's properties, such as its ability to penetrate the pest's cuticle or interact with its biological systems. This contributes to the creation of safer and more effective agricultural products designed to protect crops from insect damage. chemblink.com

Monomer in Polymer Chemistry

The anhydride functionality makes this compound a valuable monomer for the synthesis of advanced polymers. Its incorporation into polymer chains can impart desirable thermal and mechanical properties. chemblink.com

This compound can be used in the synthesis of polyamide resins, including polyamide-imides (PAIs). chemblink.com In these polymerization reactions, the anhydride ring opens upon reaction with a diamine monomer. This reaction forms an initial poly(amic acid), which contains both amide and carboxylic acid functionalities. Subsequent thermal or chemical treatment leads to a cyclodehydration reaction (imidization), forming a stable imide ring within the polymer backbone. The resulting polyamide-imide combines the high thermal stability and chemical resistance of polyimides with the solubility and processability associated with polyamides. chemblink.com

Table 1: General Polymerization Reaction for Polyamide-Imide Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1. Polycondensation | This compound + Aromatic Diamine | Poly(amic acid) | The anhydride ring opens to form amide linkages and carboxylic acid groups, creating a soluble precursor polymer. |

| 2. Imidization | Poly(amic acid) | Polyamide-imide | The precursor is heated, causing the carboxylic acid and amide groups to cyclize, forming a robust imide ring and releasing water. |

This table illustrates the general synthetic pathway for polyamide-imides using an anhydride monomer.

The anhydride groups present in polymers synthesized from this compound can serve as reactive sites for cross-linking. chemblink.com This process is crucial for creating thermosetting polymers with enhanced mechanical strength, thermal stability, and solvent resistance. Cross-linking transforms the linear polymer chains into a three-dimensional network. This can be achieved by reacting the residual anhydride or derived carboxylic acid groups with multifunctional cross-linking agents, such as diols, diamines, or epoxy resins. chemblink.comresearchgate.net The resulting cross-linked polymers are suitable for applications requiring high-performance materials, such as in coatings, adhesives, and composites. chemblink.comresearchgate.net The density of the cross-links can be controlled to tailor the final properties of the material. researchgate.net

The Versatility of this compound in Organic Synthesis and Material Science

New York, NY – September 11, 2025 – this compound, a versatile chemical compound, is demonstrating significant utility across a spectrum of applications in organic synthesis and material science. From enhancing the durability of polymers to serving as a crucial building block for vibrant dyes and sensitive fluorescent probes, this compound is the subject of ongoing research for its potential in creating advanced materials.

Enhancement of Polymer Mechanical Properties and Thermal Stability

This compound plays a notable role in the polymer industry, where it is utilized as a monomer or cross-linking agent to bolster the mechanical and thermal properties of various polymers, particularly polyamide resins. nih.gov The incorporation of this anhydride into the polymer backbone can lead to materials with enhanced strength, durability, and resistance to heat.

The anhydride functionality of this compound is key to its effectiveness in polymer synthesis. It readily reacts with other monomers, such as diamines, to form robust, cross-linked polymer structures. nih.gov This cross-linking creates a more rigid and stable network, which translates to improved mechanical characteristics and a higher thermal decomposition temperature for the resulting polymer. nih.gov While specific quantitative data on the degree of enhancement is proprietary to individual research and development efforts, the qualitative improvements are well-recognized within the field.

| Polymer Type | Property Enhanced | Mechanism |

| Polyamide Resins | Mechanical Strength | Formation of cross-linked structures via anhydride functionality. nih.gov |

| Various Polymers | Thermal Stability | Increased network rigidity and stability from cross-linking. nih.gov |

A Key Precursor for Dyes and Pigments

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of a variety of dyes and pigments. Its reactive nature allows for its integration into larger, more complex chromophoric systems that are responsible for color.

Intermediate in Dye Synthesis

Historically, phthalic anhydride derivatives have been fundamental in the creation of a wide range of dyestuffs. This compound continues this legacy, serving as a building block for certain azo dyes and other colorants. The acetamido group (-NHCOCH₃) can influence the final color and properties of the dye, such as its fastness and solubility. The synthesis typically involves the reaction of the anhydride with various aromatic amines or coupling agents to produce the desired dye molecule.

Potential in Fluorescent Probe Development

The structural framework of this compound, which can be converted to a phthalimide structure, is analogous to core structures found in many fluorescent molecules. Phthalimides and related naphthalimides are well-established fluorophores used in the development of fluorescent probes for detecting metal ions and other analytes. mdpi.comnih.govnih.gov While direct synthesis of fluorescent probes from this compound is an area of ongoing research, its potential is underscored by the prevalence of similar structures in established fluorescent sensors. The development of such probes involves designing molecules where the fluorescence is "turned on" or "off" in the presence of a specific target.

Emerging Applications in Material Science and Nanotechnology

The unique reactivity and structural features of this compound also position it as a compound of interest in the broader fields of material science and nanotechnology. chemblink.com Its ability to participate in the formation of functional polymers and to be incorporated into more complex molecular architectures opens doors for the creation of novel materials with tailored properties.

Current research is exploring the use of functional polymers derived from this compound in areas such as specialty coatings, advanced composites, and functional nanomaterials. mdpi.comnih.govnih.gov The development of materials at the nanoscale with specific chemical functionalities is a key area of investigation, where the introduction of the acetamido group can impart desired surface properties or interaction capabilities. While still an emerging area, the versatility of this compound suggests a promising future in the development of next-generation materials. chemblink.com

Advanced Characterization and Spectroscopic Analysis of 3 Acetamidophthalic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR (¹H NMR) spectrum of 3-Acetamidophthalic anhydride (B1165640) is predicted to display distinct signals corresponding to the different types of protons in its structure. The aromatic region would feature signals for the three protons on the phthalic ring system. Due to the influence of the acetamido and anhydride groups, these protons would likely appear as complex multiplets. Additionally, a singlet corresponding to the three protons of the methyl (CH₃) group of the acetamido substituent would be observed, typically in the upfield region of the spectrum. Another key signal would be from the amide proton (N-H), the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Acetamidophthalic Anhydride

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₄-H, C₅-H, C₆-H) | 7.0 - 8.5 | Multiplet |

| Amide (N-H) | 8.0 - 10.0 | Singlet (broad) |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The carbonyl carbons of the anhydride and amide groups are expected to resonate at the lowest field (highest ppm values). libretexts.org The six carbons of the aromatic ring will appear in the intermediate region, with their specific shifts influenced by the positions of the substituents. The methyl carbon of the acetyl group will be observed at the highest field (lowest ppm value). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Anhydride Carbonyls (C=O) | 160 - 175 |

| Amide Carbonyl (C=O) | 165 - 180 |

| Aromatic Carbons (C-N, C-C=O) | 130 - 150 |

| Aromatic Carbons (C-H) | 115 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The analysis of this compound (C₁₀H₇NO₄), which has a monoisotopic mass of approximately 205.0375 Da, would typically involve identifying the molecular ion peak [M]⁺ or related adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. uni.lu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by distinguishing its exact mass from other potential compounds with the same nominal mass. Predicted collision cross-section (CCS) values can also aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 206.04478 |

| [M+Na]⁺ | 228.02672 |

| [M+K]⁺ | 244.00066 |

| [M+NH₄]⁺ | 223.07132 |

| [M-H]⁻ | 204.03022 |

Data sourced from computational predictions. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature for anhydrides is the presence of two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations. spectroscopyonline.com For cyclic anhydrides, these typically appear at high wavenumbers. spectroscopyonline.com Other significant peaks would include the C=O stretch of the amide group, the N-H stretch, C-O stretching from the anhydride ring, and aromatic C-H and C=C stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Asymmetric Stretch | 1820 - 1870 |

| Anhydride C=O | Symmetric Stretch | 1750 - 1800 |

| Amide C=O | Stretch | 1650 - 1690 |

| Amide N-H | Stretch | 3200 - 3400 |

| Anhydride C-O | Stretch | 1000 - 1300 |

X-Ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. While specific crystallographic data for this compound is not widely published, studies on related compounds like tetrahalophthalic anhydrides demonstrate the power of this method in understanding their supramolecular architecture, which is often governed by halogen bonds and other non-covalent interactions. mdpi.com Such an analysis for this compound would reveal how the molecules pack in the solid state and the nature of the intermolecular forces, including potential hydrogen bonding involving the amide N-H group.

Solvatomorphism is a phenomenon where a compound crystallizes in different crystal structures depending on the solvent used for crystallization, forming what are known as solvatomorphs. X-ray diffraction is the primary tool for identifying and characterizing these different crystalline forms. Each solvatomorph can exhibit distinct physical properties. Studies on related phthalic anhydride derivatives have utilized X-ray diffraction to reveal various types of intermolecular interactions that dictate the crystal packing. mdpi.com For this compound, crystallization from different solvents could potentially yield solvatomorphs, and their structural determination via X-ray crystallography would be crucial for understanding the role of solvent molecules in the crystal lattice and the resulting solid-state architecture.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chromatographic Techniques for Purity and Impurity Profiling

The stringent quality control of this compound, a key intermediate in the synthesis of various organic compounds, necessitates the use of robust analytical techniques. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for monitoring reaction progress, assessing product purity, and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound and its derivatives. It offers high resolution, sensitivity, and reproducibility, making it ideal for both in-process control during synthesis and final product quality assessment. The choice of HPLC mode is critical, as the anhydride functionality is susceptible to hydrolysis.

Recent studies have highlighted the challenges with traditional reversed-phase (RP-HPLC) methods for analyzing this compound. The presence of water in the mobile phase can lead to the opening of the anhydride ring, forming the corresponding dicarboxylic acid (3-acetamidophthalic acid). This on-column degradation compromises the accuracy of the analysis. To circumvent this issue, a normal-phase (NP-HPLC) method has been developed, which avoids the use of an aqueous mobile phase, thus preserving the integrity of the anhydride. researchgate.net

A notable application of NP-HPLC is in the estimation of the potential genotoxic impurity, 3-acetamidobenzene-1,2-dicarboxylic acid, in this compound, which is a key starting material for the synthesis of Apremilast (B1683926). researchgate.net This method demonstrates the capability of HPLC to resolve the main component from its critical impurities.

Detailed Research Findings:

A validated normal-phase HPLC method for the impurity profiling of this compound has been reported with the following parameters: researchgate.net

| Parameter | Condition |

| Stationary Phase | Immobilized Chiral Pack IA column |

| Mobile Phase | n-Hexane and Isopropyl Alcohol (90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Detection | UV |

| Flow Rate | Not Specified |

| Temperature | Not Specified |

This method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control. researchgate.net

Method Validation Summary:

| Validation Parameter | Result |

| Specificity | The method is specific for the intended impurity. |

| Limit of Detection (LOD) | 0.47 ppm (0.0047%) |

| Limit of Quantification (LOQ) | 1.42 ppm (0.0142%) |

| Linearity | Linear over the range of LOQ to 150% |

| Accuracy (Recovery) | Within 80-120% |

| Robustness | The method is robust for changes in mobile phase composition, flow rate, wavelength, and column oven temperature. |

While specific retention times are not publicly available, the successful validation of this method underscores the power of NP-HPLC in providing accurate purity profiles for hydrolytically sensitive compounds like this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely employed for the qualitative monitoring of chemical reactions. Its simplicity allows for quick checks on the consumption of starting materials and the formation of products, guiding the optimization of reaction conditions.

In the context of this compound synthesis, TLC can be used to monitor the conversion of its precursors, such as 3-aminophthalic anhydride or 3-nitrophthalic anhydride. For instance, the catalytic hydrogenation of 3-nitrophthalic anhydride to 3-aminophthalic anhydride, a direct precursor, can be effectively monitored by TLC. google.com By spotting the reaction mixture alongside the starting material and product standards on a TLC plate, the progress of the reaction can be visualized under UV light or with an appropriate staining agent.

Illustrative Research Findings:

While specific TLC data for this compound is not extensively documented in publicly available literature, a plausible TLC system can be inferred from the analysis of its precursors. A patent describing the synthesis of 3-aminophthalic anhydride from 3-nitrophthalic anhydride specifies a TLC system for monitoring the reaction. google.com

| Parameter | Condition |

| Stationary Phase | Silica (B1680970) gel |

| Mobile Phase (Developing Agent) | n-Hexane:Ethyl Acetate (1:2) |

| Visualization | UV light |

In this system, the starting material (3-nitrophthalic anhydride) and the product (3-aminophthalic anhydride) would exhibit different Retention Factor (Rf) values, allowing for clear visualization of the reaction's progression. It is anticipated that this compound, being more polar than 3-nitrophthalic anhydride but potentially less polar than 3-aminophthalic anhydride, would have a distinct and intermediate Rf value in a similar solvent system. The exact Rf would depend on the specific TLC plate and conditions used.

The selection of an appropriate mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like n-hexane) and a polar solvent (like ethyl acetate) allows for the fine-tuning of the eluent strength to effectively separate compounds of varying polarities on the silica gel plate.

Theoretical and Computational Studies of 3 Acetamidophthalic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-acetamidophthalic anhydride (B1165640). These methods model the electron distribution within the molecule to determine its geometric and electronic properties.

Detailed computational analyses, analogous to those performed on the parent phthalic anhydride molecule, can reveal key characteristics. researchgate.net Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecular geometry of 3-acetamidophthalic anhydride can be optimized to its lowest energy state. researchgate.net From this optimized structure, a variety of electronic properties can be calculated.

Molecular Orbitals and Reactivity: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental predictors of chemical reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring and the nitrogen atom of the acetamido group, while the LUMO would be concentrated on the electron-deficient carbonyl carbons of the anhydride ring. chemblink.com The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their suitability for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amide proton. These maps are invaluable for predicting sites of non-covalent interactions, which are crucial in biological systems.

A summary of typical data obtained from such calculations is presented below.

| Computational Parameter | Predicted Finding for this compound | Significance |

| HOMO Energy | Energy level of the highest occupied molecular orbital | Indicates electron-donating ability and sites for electrophilic attack |

| LUMO Energy | Energy level of the lowest unoccupied molecular orbital | Indicates electron-accepting ability and sites for nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability |

| MEP Surface | Color-coded map of electrostatic potential | Visualizes electron-rich and electron-poor regions, predicting interaction sites |

| NBO Charges | Calculated atomic charges | Quantifies charge distribution and intramolecular charge transfer |

Molecular Dynamics Simulations for Conformational Analysis

MD simulations model the movement of atoms over time by solving Newton's equations of motion. A typical simulation would place the this compound molecule in a solvent box (e.g., water) and run for nanoseconds to microseconds to observe its dynamic behavior. dovepress.com

The primary focus of such a simulation would be the dihedral angle of the C-N bond connecting the acetamido group to the aromatic ring. By tracking this angle over the simulation time, one can identify the most stable conformations and the energy barriers between them. This conformational preference can affect how the molecule fits into the active site of a target enzyme or how it packs in a crystal lattice.

The results of an MD simulation can be analyzed to generate data on conformational dynamics.

| Analysis Metric | Information Gained | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | Assesses the structural stability and rigidity of the molecule over time |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms | Identifies flexible regions, such as the methyl group of the acetamido substituent |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds | Determines the preferred orientation of the acetamido group relative to the anhydride ring |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent | Provides insight into solubility and how conformational changes affect solvent interactions |

Understanding the conformational flexibility is important because different conformers may exhibit different biological activities or physical properties.

Structure-Activity Relationship (SAR) Studies on Derivatives

This compound is a critical building block for synthesizing bioactive molecules, most notably apremilast (B1683926), a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis. biosynth.comnih.gov SAR studies on derivatives of this compound are therefore essential for optimizing therapeutic efficacy and discovering new drug candidates.

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. drugdesign.org Starting from this compound, a library of derivatives can be synthesized by reacting the anhydride with various nucleophiles (e.g., amines) to open the anhydride ring and form phthalimide (B116566) or phthalamic acid derivatives.

Key modifications for SAR studies would include:

Alterations to the Acetamido Group: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or alkyl groups could probe the importance of this moiety for target binding.

Modification of the Aromatic Ring: Introducing other substituents onto the benzene ring could alter the electronic properties and steric profile of the molecule.

Varying the Nucleophile: Reacting the anhydride with a diverse set of amines leads to a wide range of phthalimide derivatives, as seen in the synthesis of apremilast, where a specific chiral amine is used. biosynth.com

The biological activity of each new derivative is then tested in vitro. For apremilast analogs, this would involve measuring their potency as PDE4 inhibitors (e.g., determining the IC₅₀ value).

The results of these studies are compiled to build an SAR model, which correlates specific structural features with biological activity.

| Structural Modification | Rationale | Expected Impact on Activity |

| Increase acyl chain length | Probe size tolerance of a hydrophobic pocket | Activity may increase up to an optimal length, then decrease due to steric hindrance |

| Introduce electronegative atoms | Alter hydrogen bonding capacity and electronic interactions | Could increase binding affinity if new favorable interactions are formed |

| Change stereochemistry of the amine | Explore the 3D shape requirements of the binding site | Often leads to significant differences in activity between stereoisomers |

| Substitute on the phthalimide ring | Modify solubility and electronic properties | Can fine-tune pharmacokinetic properties and target engagement |

These SAR studies are fundamental to medicinal chemistry, allowing researchers to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.

Emerging Research Directions and Future Outlook

Novel Applications in Bio-conjugation and Imaging

The field of bioconjugation, which involves the linking of biomolecules to other molecules, is a cornerstone of modern biotechnology and diagnostics. Cyclic anhydrides are recognized as effective reagents for bioconjugation due to their ability to react with primary amines on proteins under mild conditions. nih.govacs.org This reactivity opens the door for the potential use of 3-Acetamidophthalic anhydride (B1165640) in labeling proteins and other biomolecules. The reaction of the anhydride with an amine group on a protein would result in a stable amide bond, effectively tethering the phthalimide (B116566) moiety to the protein.

Furthermore, phthalimide derivatives have been successfully employed as fluorescent probes for the detection of various analytes, including hydrogen peroxide and metal ions. nih.govnih.govfigshare.com These probes often utilize the excited-state intramolecular proton transfer (ESIPT) process, which endows them with desirable properties such as a large Stokes shift and high quantum yield. nih.govacs.org The core structure of 3-Acetamidophthalic anhydride, being a phthalimide precursor, suggests its potential as a scaffold for the development of novel fluorescent probes. The acetamido group could be further functionalized to introduce specific recognition sites for target molecules, or it could serve to modulate the photophysical properties of the resulting fluorophore.

Table 1: Potential Bioconjugation and Imaging Applications of this compound Derivatives

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Protein Labeling | Covalent modification of lysine residues. | Anhydride group for reaction with primary amines. |

| Fluorescent Probes | Scaffold for fluorophores with analyte recognition capabilities. | Phthalimide core for fluorescence, acetamido group for modulation. |

| Drug Delivery | Linker for attaching drugs to carrier molecules. | pH-sensitive anhydride linkage for controlled release. nih.govacs.org |

While direct studies on this compound in these specific applications are still emerging, the foundational chemistry of cyclic anhydrides and the proven utility of phthalimide-based fluorophores provide a strong rationale for future research in this direction. nih.govacs.orgnih.govnih.govfigshare.com

Catalytic Asymmetric Synthesis Utilizing this compound Scaffolds

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical industry. The development of novel chiral catalysts and scaffolds is a continuous endeavor. While there is a lack of direct reports on the use of this compound as a primary scaffold in catalytic asymmetric synthesis, the broader class of phthalimide and cyclic anhydride derivatives has shown promise in this area.

For instance, chiral photocages based on phthalimide photochemistry have been developed, where the chirality of a starting amino acid is transferred to a protected molecule. nih.gov This demonstrates the potential of the phthalimide framework to create a chiral environment. The synthesis of N-aryl phthalimides has been achieved with high enantioselectivity using N-heterocyclic carbene (NHC) catalysis, indicating that the phthalimide structure can be a key element in atroposelective synthesis. nih.gov

The 3-acetamido group on the phthalic anhydride ring could play a crucial role in the design of new chiral ligands and catalysts. This group can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems. By modifying the acetamido group or by introducing other chiral auxiliaries onto the phthalic anhydride backbone, it may be possible to create a new class of catalysts for a variety of asymmetric transformations.

Table 2: Potential Roles of this compound in Asymmetric Synthesis

| Catalyst/Ligand Type | Potential Function of this compound Scaffold | Possible Asymmetric Reactions |

|---|---|---|

| Chiral Ligands | Coordination to a metal center to create a chiral catalytic environment. | Asymmetric hydrogenation, oxidation, or C-C bond-forming reactions. |

| Organocatalysts | Formation of hydrogen bonds to orient substrates for enantioselective attack. | Michael additions, aldol reactions, or Diels-Alder reactions. |

| Chiral Auxiliaries | Temporary attachment to a substrate to direct a stereoselective reaction. | Asymmetric alkylations or reductions. |

Future research could focus on the synthesis of chiral derivatives of this compound and the evaluation of their performance in various asymmetric catalytic reactions.

Development of Advanced Functional Materials

The unique properties of this compound make it a promising candidate for the development of advanced functional materials. Its ability to act as a monomer in polymerization reactions allows for its incorporation into various polymer backbones. The resulting polymers can exhibit enhanced thermal stability and mechanical properties. nih.gov

Phthalimide-based polymers have already demonstrated significant potential in high-performance applications. For example, thiophene copolymers containing phthalimide units in their backbone have been used to create organic thin-film transistors with high carrier mobility. nih.govacs.orgacs.org Furthermore, phthalimide-based polymer semiconductors have been utilized in the fabrication of efficient nonfullerene solar cells. korea.ac.krnih.gov

The introduction of the 3-acetamido group into these polymer systems could provide an additional means of tuning their electronic and physical properties. The acetamido group can influence intermolecular packing and polymer solubility, which are critical factors in the performance of organic electronic devices. Moreover, the hydrogen-bonding capability of the acetamido group could be exploited to create self-assembling materials or polymers with specific morphological characteristics.

Table 3: Potential Advanced Functional Materials from this compound

| Material Class | Potential Properties and Applications | Role of this compound |

|---|---|---|

| High-Performance Polymers | Enhanced thermal stability, mechanical strength, and processability. mdpi.com | Monomer for polyamides and polyimides. |

| Organic Semiconductors | Tunable electronic properties for transistors and solar cells. nih.govkorea.ac.krnih.gov | Component of conjugated polymer backbones. |

| Gas Separation Membranes | Selective permeability for specific gases. | Building block for polymers with controlled free volume. |

| Biocompatible Polymers | Materials for medical implants and drug delivery systems. nih.gov | Monomer for biodegradable polyesters and polyamides. |

The versatility of this compound as a monomer opens up a wide range of possibilities for the design and synthesis of novel functional materials with tailored properties for specific applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The landscape of chemical synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). preprints.orgpreprints.org These computational tools are being employed to accelerate the discovery of new synthetic routes, optimize reaction conditions, and even predict the properties of novel molecules. The synthesis of this compound and its derivatives is well-suited to benefit from these emerging technologies.

Furthermore, machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound. By analyzing data from a set of experiments, these algorithms can identify the optimal temperature, pressure, catalyst, and solvent combination to achieve the desired outcome. beilstein-journals.orgresearchgate.netduke.edu This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Table 4: Application of AI and Machine Learning in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. preprints.orgacs.org | Discovery of novel, more efficient, and sustainable synthetic pathways. |

| Reaction Optimization | ML models predict the optimal reaction conditions to maximize yield and selectivity. beilstein-journals.orgresearchgate.net | Reduced development time and cost for synthesis protocols. |

| Property Prediction | ML models predict the physical, chemical, and biological properties of derivatives. | Accelerated discovery of new functional molecules based on the this compound scaffold. |

| Automated Synthesis | Integration of AI-planned syntheses with robotic platforms for autonomous execution. | High-throughput synthesis and screening of this compound derivatives. |

The synergy between AI, machine learning, and chemical synthesis is poised to accelerate the exploration of this compound's potential in all the aforementioned research directions, from bioconjugation to advanced materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetamidophthalic Anhydride, and what factors influence reaction efficiency?

- Methodology : The compound is commonly synthesized via condensation of 3-acetamidophthalic acid with acetic anhydride under anhydrous conditions. Reaction efficiency depends on catalyst selection (e.g., AlCl₃-ZnCl₂ composite catalysts improve yield by 15–20% compared to traditional methods), temperature control (optimal at 70–110°C), and solvent polarity . For multi-step syntheses, intermediates like lithium dimethyl sulfone and chiral amino acid salts are critical for enantiomeric purity in downstream applications (e.g., Apremilast synthesis) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodology : Use a combination of:

- HPLC (with UV detection at 254 nm) to monitor residual solvents like acetonitrile or dimethylformamide.

- FT-IR to confirm the anhydride carbonyl stretch (~1850 cm⁻¹) and acetamide N–H bend (~1540 cm⁻¹).

- ¹H/¹³C NMR to verify the absence of hydrolyzed phthalic acid byproducts (e.g., δ 8.2–8.6 ppm for aromatic protons) .

- Purity thresholds should align with industrial standards (e.g., ≥99% for kinetic studies) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store samples in desiccators with silica gel at 4°C (short-term) or −20°C (long-term).

- Monitor hydrolysis via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) and Karl Fischer titration (water content <0.1%) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use DFT calculations to predict electron-deficient sites (e.g., C-4 position due to acetamide’s electron-withdrawing effect).

- Experimentally validate with amine nucleophiles (e.g., benzylamine) in aprotic solvents (DMF or DMSO) at 60–80°C. Monitor regioselectivity via LC-MS and compare with computational models .

- Note: Steric hindrance from the acetamide group may favor reactions at the less-substituted carbonyl .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodology :

- Data normalization : Account for batch-to-batch variability in starting materials (e.g., chiral amino acid salt purity ).

- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. ELISA for functional inhibition) to confirm bioactivity.

- Meta-analysis : Compare results across studies using standardized units (e.g., IC₅₀ in μM ± SEM) and adjust for solvent effects (e.g., DMSO cytotoxicity above 1% v/v) .

Q. How can the reaction mechanism of this compound in peptide coupling be elucidated?

- Methodology :

- Isotopic labeling : Use ¹⁸O-labeled water to track anhydride hydrolysis intermediates via mass spectrometry.

- Kinetic studies : Perform stopped-flow UV-Vis spectroscopy to measure rate constants for acylation vs. hydrolysis.

- Computational modeling : Map energy barriers for tetrahedral intermediate formation using Gaussian09 at the B3LYP/6-31G* level .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields in this compound-mediated syntheses?

- Key factors :

- Catalyst loading : Excess AlCl₃ (>1.5 eq) may deactivate the anhydride via complexation, reducing yields by 10–15% .

- Solvent choice : Acetic acid (protic) vs. DMF (aprotic) alters reaction kinetics; the latter favors higher yields (59% vs. 42%) but requires rigorous drying .

- Workup protocols : Premature quenching (pH >7) hydrolyzes the anhydride; use cold aqueous HCl (pH 2–3) to isolate products .

Experimental Design Guidelines

Q. What controls are essential for reproducibility in this compound-based experiments?

- Critical controls :

- Blank reactions : Omit the anhydride to confirm product specificity.

- Internal standards : Add 5 mol% phthalic anhydride-d₄ to quantify recovery via GC-MS.

- Environmental controls : Conduct reactions under nitrogen to prevent moisture ingress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。